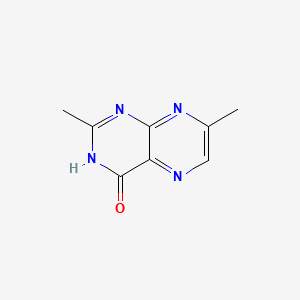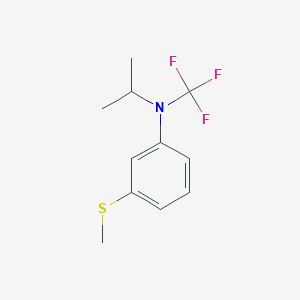
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is a chemical compound with a unique structure that includes a sulfonic acid group, a hydroxy group, and a hexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with appropriate reagents to introduce the hexyloxy and hydroxy groups. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may be utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and hexyloxy groups can modulate the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-1-propanesulfonic acid sodium salt
- Sodium 1-propanesulfonate monohydrate
- Sodium 3-mercapto-1-propanesulfonate
Comparison: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may lack this functional group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
58965-17-6 |
|---|---|
Formule moléculaire |
C9H19NaO5S |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
sodium;3-hexoxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C9H20O5S.Na/c1-2-3-4-5-6-14-7-9(10)8-15(11,12)13;/h9-10H,2-8H2,1H3,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
YYCDORZDULIMQA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


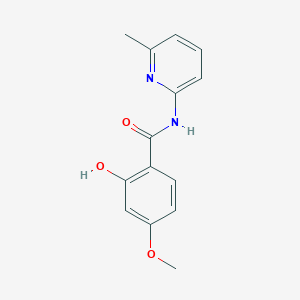
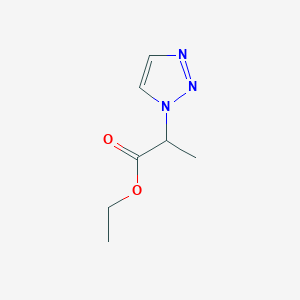
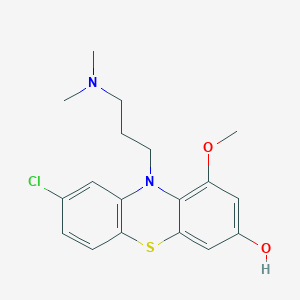
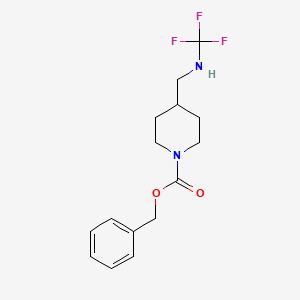
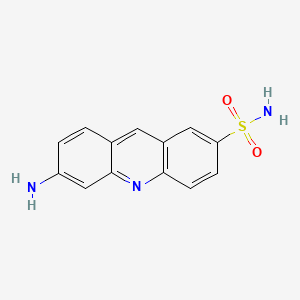
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)

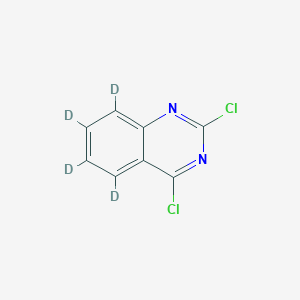
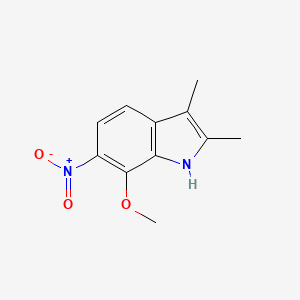
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
